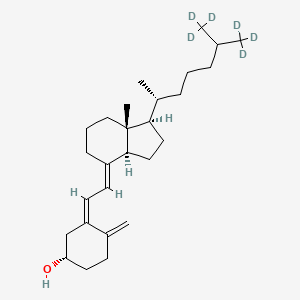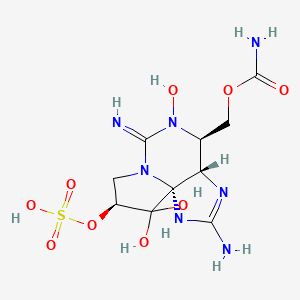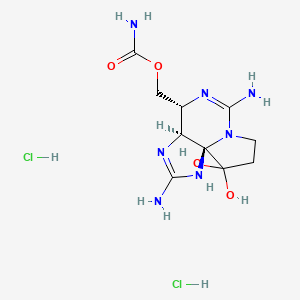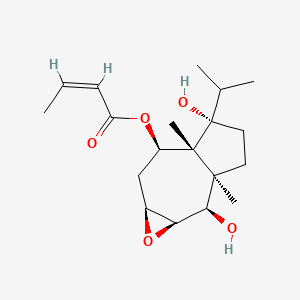
VD3-D6
Descripción general
Descripción
Este compuesto se utiliza principalmente como una herramienta para determinar los metabolitos de la vitamina D3 en el suero humano . Los compuestos deuterados se utilizan a menudo en la investigación científica para estudiar las vías metabólicas y mejorar la estabilidad y la biodisponibilidad de los fármacos.
Aplicaciones Científicas De Investigación
VD3-D6 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto marcado con isótopos estables en química analítica para estudiar las vías metabólicas y los mecanismos de reacción.
Biología: Ayuda a comprender las funciones biológicas de la vitamina D3 y sus metabolitos.
Medicina: Se utiliza en la investigación clínica para estudiar la farmacocinética y la farmacodinamia de la vitamina D3 y sus derivados.
Industria: Se emplea en el desarrollo de nuevos medicamentos y formulaciones para mejorar la estabilidad y la biodisponibilidad de la vitamina D3 .
Mecanismo De Acción
El mecanismo de acción de VD3-D6 implica su conversión a metabolitos activos en el cuerpo. Estos metabolitos se unen al receptor de vitamina D (VDR) y regulan la expresión de varios genes involucrados en el metabolismo del calcio y el fósforo, la función inmune y el crecimiento celular . Los átomos de deuterio en this compound brindan estabilidad y permiten el seguimiento preciso del compuesto en estudios metabólicos .
Análisis Bioquímico
Biochemical Properties
Vitamin D3 (26,26,26,27,27,27-d6) plays a crucial role in a wide range of physiological processes, including bone health and immune function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to its two active forms 25(OH)VD3 and 1α, 25(OH)2VD3 by the hydroxylase CYP105A1 and its redox partners Fdx and Fdr . These interactions are crucial for the synthesis, metabolism, and action of Vitamin D3 .
Cellular Effects
Vitamin D3 (26,26,26,27,27,27-d6) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a pivotal role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .
Molecular Mechanism
The mechanism of action of Vitamin D3 (26,26,26,27,27,27-d6) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Vitamin D3 (26,26,26,27,27,27-d6) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Vitamin D3 (26,26,26,27,27,27-d6) vary with different dosages in animal models . Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Vitamin D3 (26,26,26,27,27,27-d6) is involved in complex biochemical pathways, including any enzymes or cofactors that it interacts with . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Vitamin D3 (26,26,26,27,27,27-d6) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Vitamin D3 (26,26,26,27,27,27-d6) and any effects on its activity or function are crucial for understanding its role in the body . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VD3-D6 implica la incorporación de átomos de deuterio en la molécula de vitamina D3. Esto se puede lograr mediante varios métodos, incluida la síntesis química y la conversión enzimática. Un método común implica el uso de reactivos deuterados en el proceso de síntesis para reemplazar los átomos de hidrógeno por deuterio .
Métodos de producción industrial
La producción industrial de this compound generalmente implica la síntesis química a gran escala utilizando reactivos deuterados. El proceso incluye varios pasos, como la preparación de precursores deuterados, la síntesis de la vitamina D3 deuterada y la purificación para lograr el nivel deseado de deuteración .
Análisis De Reacciones Químicas
Tipos de reacciones
VD3-D6 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden convertir this compound de nuevo a sus formas precursoras.
Sustitución: Los átomos de deuterio en this compound pueden sustituirse por otros átomos o grupos bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar la estabilidad del compuesto deuterado .
Productos principales
Los productos principales formados a partir de las reacciones de this compound incluyen varios metabolitos deuterados de la vitamina D3. Estos metabolitos se utilizan en la investigación para estudiar las vías metabólicas de la vitamina D3 y sus efectos en el cuerpo humano .
Comparación Con Compuestos Similares
VD3-D6 es único en comparación con otros compuestos similares debido a su marcaje con deuterio. Este marcaje proporciona varias ventajas, incluida una mayor estabilidad y la capacidad de rastrear el compuesto en estudios metabólicos. Compuestos similares incluyen:
Vitamina D3 (Colecalciferol): La forma no deuterada de this compound.
Vitamina D2 (Ergocalciferol): Otra forma de vitamina D, derivada de las plantas.
Calcifediol y calcitriol: Metabolitos activos de la vitamina D3, utilizados en la investigación clínica y la terapia .
This compound destaca por su uso específico en la investigación para estudiar las vías metabólicas y los efectos de la vitamina D3, proporcionando información valiosa sobre sus funciones biológicas y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-HCXPDEKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735355 | |
| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-54-6 | |
| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)










![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

